1-(3-Bromo-5-fluorobenzoyl)piperidine
Overview
Description
1-(3-Bromo-5-fluorobenzoyl)piperidine is a chemical compound with the molecular formula C12H13BrFNO It is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 5-position on the benzoyl ring, which is attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-fluorobenzoyl)piperidine can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents . The general reaction conditions for Suzuki–Miyaura coupling include the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorobenzoyl)piperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzoyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative of the compound.
Scientific Research Applications
1-(3-Bromo-5-fluorobenzoyl)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorobenzoyl)piperidine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-4-fluorobenzoyl)piperidine
- 1-(5-Bromo-2-fluorobenzoyl)piperidine
Biological Activity
1-(3-Bromo-5-fluorobenzoyl)piperidine is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. This compound, characterized by a piperidine ring and a benzoyl moiety substituted with bromine and fluorine, has garnered interest for its possible biological activities, particularly in cancer therapy and as a precursor for drug development.
- Molecular Formula : C12H13BrFNO
- Molecular Weight : Approximately 286.14 Da
The presence of halogen atoms (bromine and fluorine) in the structure can influence the compound's reactivity, binding affinity, and overall biological activity. These halogens are known to enhance the lipophilicity and metabolic stability of organic molecules, which is crucial for drug efficacy.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including protein kinases involved in cell signaling pathways. Preliminary studies suggest that compounds with similar structural features often exhibit significant binding affinities to these targets, potentially leading to therapeutic applications in oncology.
In Vitro Studies
Research indicates that compounds related to this compound may exhibit anticancer properties. For instance, studies on piperidine derivatives have shown promising results in inducing apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Comparative Analysis of Similar Compounds
To understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(3-Bromo-4-fluorobenzoyl)piperidine | C12H13BrFNO | Similar structure but different halogen position |
1-Bromo-3-fluoro-5-methoxybenzene | C7H6BrFO | Contains a methoxy group instead of a piperidine ring |
(3-Chloro-2-fluorophenyl)(piperidin-1-yl)methanone | C12H13ClFNO | Chlorine substitution instead of bromine |
The comparative analysis highlights how the positioning of halogen atoms can influence the biological activity and specificity towards certain targets.
Cancer Therapy Applications
Recent investigations into piperidine derivatives indicate that they may serve as effective agents in cancer therapy. For example, studies have demonstrated that certain piperidine derivatives can induce cytotoxic effects comparable to established chemotherapeutic agents like bleomycin . The ability of these compounds to interact with specific molecular targets suggests a potential pathway for developing new anticancer drugs.
Mechanistic Insights
The interaction of this compound with protein kinases has been explored through structure-activity relationship (SAR) studies. These studies aim to optimize the compound's binding affinity and selectivity towards specific kinases involved in cancer progression .
Future Directions
Given its promising structural characteristics and preliminary biological activity data, further research is warranted to explore:
- In Vivo Efficacy : Testing the compound in animal models to evaluate its therapeutic potential.
- Mechanistic Studies : Detailed investigations into its mode of action at the molecular level.
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for clinical applications.
Properties
IUPAC Name |
(3-bromo-5-fluorophenyl)-piperidin-1-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-10-6-9(7-11(14)8-10)12(16)15-4-2-1-3-5-15/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZQHZXYLVUQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC(=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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